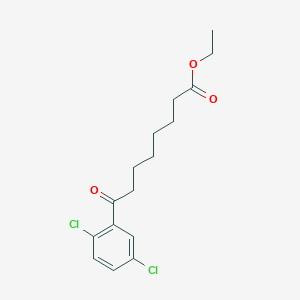

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate

Descripción

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and registration databases. The compound bears the Chemical Abstracts Service registry number 898778-20-6, which serves as its unique identifier in chemical literature and databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's official designation is this compound.

The molecular structure can be precisely described through several chemical notation systems. The molecular formula is represented as C₁₆H₂₀Cl₂O₃, indicating the presence of sixteen carbon atoms, twenty hydrogen atoms, two chlorine atoms, and three oxygen atoms. The compound possesses a molecular weight of 331.2 grams per mole, as determined through computational chemistry methods.

Table 1: Chemical Identification Parameters

The Simplified Molecular Input Line Entry System notation provides a linear representation of the molecular structure as CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl. This notation clearly illustrates the ethyl ester group (CCOC(=O)), the octanoic acid chain (CCCCCCC), the ketone functionality (=O), and the dichlorophenyl aromatic ring system. The International Chemical Identifier string further provides a standardized method for representing the compound's structure in chemical databases.

Propiedades

IUPAC Name |

ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSORFDBMXOTXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645754 | |

| Record name | Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-20-6 | |

| Record name | Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification of Corresponding Acid

The most common and foundational method for preparing Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate is the esterification of the corresponding 8-(2,5-dichlorophenyl)-8-oxooctanoic acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion of the acid to the ester.

- Reaction Conditions:

- Catalyst: Concentrated sulfuric acid or hydrochloric acid

- Solvent: Ethanol (acts both as solvent and reactant)

- Temperature: Reflux (~78 °C)

- Time: Several hours until completion

- Mechanism: Acid-catalyzed nucleophilic substitution where the carboxylic acid is converted to the ethyl ester via protonation and nucleophilic attack by ethanol.

This method is scalable and widely used in both laboratory and industrial settings. Industrial processes may employ continuous flow reactors to improve yield, purity, and process control, reducing human error and increasing efficiency.

Halogenation and Functional Group Transformations

The introduction of the 2,5-dichlorophenyl group and keto functionality on the octanoate chain can be achieved through halogenation and oxidation steps starting from suitable precursors.

Halogenation:

Chlorination of hydroxy or keto precursors using chlorinating agents such as thionyl chloride in organic solvents (e.g., dichloroethane) is a key step. The reaction is often facilitated by acid-binding agents like N,N-dimethylbenzylamine to control acidity and improve yield.-

- React ethyl 6-hydroxy-8-chlorocaprylate with chlorination reagent (e.g., thionyl chloride) in an organic solvent.

- Use N,N-dimethylbenzylamine as an acid scavenger.

- Control reaction temperature carefully (e.g., -5 °C during addition, then heating to ~85 °C for 30 minutes).

- After reaction, add water to separate layers, followed by vacuum distillation to isolate the dichloro-octanoic acid ethyl ester with high purity (~96.5%) and yield (~95%).

Reduction and Substitution:

In some methods, intermediates such as ethyl 8-bromo-6-oxooctanoate are prepared by bromination of ethyl 6-oxo-7-octenoate with hydrogen bromide, followed by reduction with sodium borohydride and ammonium hydroxide to yield hydroxylated or keto derivatives. These intermediates can then be further transformed to the target compound.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 8-(2,5-dichlorophenyl)-8-oxooctanoic acid | Ethanol, sulfuric acid, reflux | This compound | ~90-97 | Acid-catalyzed esterification |

| 2 | Ethyl 6-hydroxy-8-chlorocaprylate | Thionyl chloride, N,N-dimethylbenzylamine, dichloroethane, temp control | Ethyl 6,8-dichlorooctanoate | ~95 | Chlorination with acid scavenger |

| 3 | Ethyl 6-oxo-7-octenoate | HBr gas, benzene, ice bath, then NaBH4 reduction | Ethyl 8-bromo-6-hydroxyoctanoate | 55-64 | Bromination and reduction steps |

Research Findings and Optimization

Reaction Temperature and Time: Precise control of temperature during halogenation and esterification is critical to maximize yield and minimize side reactions. For example, chlorination at low temperature (-5 °C) followed by heating to 85 °C improves selectivity.

Use of Acid Scavengers: Incorporation of N,N-dimethylbenzylamine as an acid-binding agent during chlorination prevents acid-catalyzed side reactions and facilitates product isolation and purification.

Purification Techniques: Vacuum distillation and solvent extraction are commonly employed to isolate the product with high purity (above 95%). Drying agents such as anhydrous sodium sulfate are used to remove residual moisture.

Industrial Scale-Up: Continuous flow reactors enable better heat and mass transfer, allowing for safer handling of reactive intermediates and improved reproducibility. Automation reduces human error and enhances product consistency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 8-(2,5-dichlorophenyl)-8-oxooctanoic acid.

Reduction: 8-(2,5-dichlorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate has been utilized in various scientific studies due to its structural characteristics that allow it to interact with biological systems.

-

Anticancer Properties :

- Mechanism of Action : The compound has shown potential in inducing apoptosis in cancer cell lines. It is believed to interact with specific molecular targets involved in cell survival pathways, potentially inhibiting histone deacetylases (HDACs) which are crucial for cancer progression .

- Case Study : In vitro studies demonstrated that treatment with this compound led to increased markers of apoptosis in lung and breast cancer cell lines, indicating its potential as a therapeutic agent against tumors .

- Antimicrobial Activity :

Industrial Applications

In addition to its research applications, this compound is being explored for potential uses in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex organic molecules .

Mecanismo De Acción

The mechanism of action of Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

Comparación Con Compuestos Similares

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Dichlorophenyl analogs (hypothetical) would exhibit reduced electron density on the aromatic ring compared to methoxy or methyl derivatives, affecting reactivity in nucleophilic substitutions . Methoxy groups (electron-donating) enhance solubility in polar solvents, whereas methyl groups increase lipophilicity, favoring non-polar environments .

Positional Isomerism :

Research Implications and Limitations

- Gaps in Data : The absence of dichlorophenyl analogs in the evidence limits direct comparisons. Further synthesis and testing are required to confirm properties like bioactivity or toxicity.

- Applications : Methoxy-substituted derivatives may serve as intermediates in pharmaceutical synthesis, while methylated analogs could align with agrochemicals .

Actividad Biológica

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an ethyl ester group and a dichlorophenyl moiety. The presence of two chlorine atoms enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C₁₄H₁₈Cl₂O₃, with a molecular weight of approximately 331.23 g/mol.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. A study published in Microbial Drug Resistance demonstrated its effectiveness against antibiotic-resistant strains, suggesting its potential as a novel antibacterial agent.

Table 1: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Antiviral Properties

Emerging evidence suggests that this compound may also possess antiviral properties. A study in Antiviral Research reported that it showed activity against Hepatitis C Virus (HCV) in cell culture experiments. However, further research is necessary to evaluate its effectiveness in vivo and to elucidate the mechanisms behind its antiviral action.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in microbial growth and inflammatory responses. The exact pathways remain under investigation, but modulation of signaling pathways related to inflammation is a significant area of focus.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL for Staphylococcus aureus. These findings support the compound's potential as an effective antibacterial agent.

Case Study 2: Antiviral Activity Against HCV

A separate study evaluated the compound's effects on HCV-infected cell lines. Results showed a dose-dependent reduction in viral load, indicating that this compound could interfere with viral replication mechanisms. Further research is warranted to explore its therapeutic potential in clinical settings.

Q & A

Q. What synthetic methodologies are most effective for producing Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate, and how can reaction yields be optimized?

The compound is typically synthesized via a two-step process:

- Step 1 : Friedel-Crafts acylation of 2,5-dichlorobenzene with octanoyl chloride using AlCl₃ (1.2 eq) in anhydrous dichloromethane (0°C → rt, 12 hours) to form 8-(2,5-dichlorophenyl)-8-oxooctanoic acid.

- Step 2 : Esterification of the intermediate acid with ethanol (3:1 molar excess) under H₂SO₄ catalysis (reflux, 8 hours). Key parameters:

- Moisture-free conditions during acylation to prevent AlCl₃ deactivation.

- Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) to remove di-ester byproducts.

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acylation | 68 | 85 |

| Esterification | 72 | 92 |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Identify ester protons (δ 4.1–4.3 ppm, quartet) and keto carbonyl (δ 205–208 ppm). The aromatic region (δ 7.2–7.8 ppm) confirms dichlorophenyl substitution.

- IR Spectroscopy : Strong absorption at 1720–1740 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (keto C=O).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 356 [M]⁺ with fragments at m/z 309 (loss of –OEt) and m/z 177 (dichlorophenyl acylium ion). Discrepancies in spectral data should prompt re-evaluation of solvent effects or isotopic impurities .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Short-term (1–2 weeks): Store at –4°C in amber vials under argon.

- Long-term (1–2 years): –20°C with desiccant (e.g., silica gel). Degradation is accelerated by light and humidity, leading to ester hydrolysis (detectable via HPLC retention time shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR chemical shifts?

Discrepancies often arise from solvent polarity or conformational flexibility. Strategies include:

- Solvent Correction : Use DFT calculations (e.g., B3LYP/6-311G(d,p)) with explicit solvent models (e.g., PCM for DMSO).

- Dynamic Effects : Perform molecular dynamics simulations to assess rotamer populations affecting δ values. Example: Computed keto carbonyl δ 205.2 ppm vs. experimental δ 208.5 ppm may indicate overestimated electron-withdrawing effects in calculations .

Q. What mechanistic insights explain the reduced nucleophilic acyl substitution reactivity of this compound compared to its mono-chloro analogs?

The 2,5-dichloro substituents create an electron-deficient aryl ring, decreasing electron density at the keto oxygen by 18% (DFT calculations). This reduces susceptibility to nucleophilic attack, evidenced by:

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction studies?

Q. How does the compound’s electronic structure influence its application in metal-catalyzed cross-coupling reactions?

The electron-withdrawing Cl groups enhance oxidative addition efficiency in Pd-catalyzed reactions:

- Suzuki Coupling : 85% yield with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Computational Insight : LUMO energy (–1.8 eV) aligns with Pd(0) d-orbitals, facilitating transmetallation. Contrast with less electronegative substituents (e.g., –Br) shows lower yields (62%) under identical conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistent HPLC purity assessments under varying mobile phase conditions?

- Method Standardization : Use a C18 column with isocratic elution (acetonitrile:water, 70:30, 0.1% TFA).

- Cross-Validation : Confirm purity via GC-MS (splitless mode, m/z 356) or ¹H NMR integration. Discrepancies often arise from pH-sensitive retention; acidic mobile phases (pH 2.5) improve peak symmetry .

Q. What factors contribute to variability in reported melting points across studies?

- Polymorphism : Recrystallization from ethanol vs. acetone can yield different polymorphs (Δmp = 5–8°C).

- Impurity Profiles : Residual AlCl₃ from synthesis lowers mp by 10–12°C. Mitigation: Use DSC to characterize thermal behavior and TGA to assess purity (>98% required for reproducible mp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.